molecular formula C14H15NO2 B13993510 (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid

(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid

Cat. No.: B13993510
M. Wt: 229.27 g/mol
InChI Key: VGGPAIUIZHYAIQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is an organic compound that features a naphthalene ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid typically involves the use of naphthalen-2-ylmethanol as a starting material. The process includes several steps such as protection of functional groups, formation of intermediates, and final deprotection to yield the desired product. Common reagents used in these reactions include tetrahydrofuran, triethylamine, and dimethylaminopyridine .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may be carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction may produce naphthalen-2-yl alcohols.

Scientific Research Applications

(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

  • (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid
  • (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride

Comparison: Compared to similar compounds, (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is unique due to its specific structural configuration and the presence of the naphthalene ring.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C14H15NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m0/s1

InChI Key

VGGPAIUIZHYAIQ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.